An In-depth Technical Guide to the Molecular Structure Analysis of Metsulfuron-methyl
An In-depth Technical Guide to the Molecular Structure Analysis of Metsulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analytical methodologies employed in the elucidation and characterization of the molecular structure of Metsulfuron-methyl. Known formally as Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, and more commonly by its IUPAC name, methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate, this compound is a prominent sulfonylurea herbicide.[1] A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for its effective and safe use, as well as for the development of new, more selective, and environmentally benign analogues.
This document delves into the core analytical techniques, from spectroscopic methods that probe the molecule's quantum mechanical states to chromatographic separations that enable its quantification in complex matrices. We will explore not only the "what" and "how" of these techniques but also the "why," providing insights into the rationale behind experimental choices and the interpretation of the resulting data.
Chemical Identity and Physicochemical Properties
A foundational aspect of any molecular analysis is the precise identification of the compound . Metsulfuron-methyl is a white to pale yellow crystalline solid with a molecular formula of C14H15N5O6S and a molecular weight of approximately 381.36 g/mol .[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 74223-64-6.
| Property | Value | Source |
| IUPAC Name | methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate | PubChem |
| CAS Number | 74223-64-6 | PubChem |
| Molecular Formula | C14H15N5O6S | PubChem |
| Molecular Weight | 381.36 g/mol | PubChem |
| Melting Point | 158 °C | ChemicalBook |
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. They provide detailed information about the connectivity of atoms, the types of functional groups present, and the overall electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
2.1.1. ¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of Metsulfuron-methyl, typically recorded in a solvent like DMSO-d6, reveals several key signals. For instance, the spectrum shows distinct peaks for the aromatic protons on the benzoate ring, the methyl and methoxy protons on the triazine ring, and the protons of the methyl ester group.[2] The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the adjacent functional groups.
2.1.2. ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in Metsulfuron-methyl gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum will show signals for the carbonyl carbons of the ester and urea moieties, the aromatic carbons of the benzoate ring, the carbons of the triazine ring, and the methyl and methoxy carbons.[2] The chemical shifts of these carbons provide valuable information for confirming the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Metsulfuron-methyl exhibits characteristic absorption bands corresponding to its various functional groups. These include stretching vibrations for N-H bonds in the urea linkage, C=O stretching in the ester and urea groups, S=O stretching in the sulfonyl group, and C-O and C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. When subjected to mass spectrometric analysis, Metsulfuron-methyl will produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which can be elucidated using techniques like tandem mass spectrometry (MS/MS), provides valuable clues about the connectivity of the different structural motifs within the molecule. Common fragmentation pathways involve cleavage of the sulfonylurea bridge, leading to characteristic fragment ions of the triazine and benzoate moieties.[3][4]
Chromatographic Analysis: Separation and Quantification
Chromatographic techniques are essential for separating Metsulfuron-methyl from complex mixtures, such as environmental samples or formulated products, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of Metsulfuron-methyl. A variety of reversed-phase HPLC methods have been developed for this purpose.
Experimental Protocol: A Typical HPLC Method
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Column: A reversed-phase column, such as a C8 or C18, is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (often acidified) and an organic solvent like acetonitrile or methanol is employed. The exact ratio can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength of 254 nm is commonly used, as the aromatic rings in the molecule absorb strongly in this region.[5][6]
-
Quantification: The concentration of Metsulfuron-methyl is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Caption: A generalized workflow for the quantification of Metsulfuron-methyl using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective analysis, especially in complex matrices like soil and water, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for the highly specific detection and quantification of Metsulfuron-methyl and its metabolites, even at very low concentrations.[4][7][8]
Computational Chemistry: Theoretical Insights into Molecular Structure
In the absence of experimental single-crystal X-ray diffraction data, computational chemistry methods, such as Density Functional Theory (DFT), provide valuable insights into the three-dimensional structure, conformational preferences, and electronic properties of Metsulfuron-methyl.
DFT calculations can be used to:
-
Optimize the molecular geometry: This provides theoretical predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's 3D structure.
-
Analyze conformational stability: Metsulfuron-methyl has several rotatable bonds, and DFT can be used to identify the most stable conformers and the energy barriers between them. Studies on sulfonylureas have shown that intramolecular hydrogen bonding plays a significant role in determining the most stable conformation.[2][9]
-
Investigate electronic properties: DFT can be used to calculate properties such as molecular orbital energies, atomic charges, and the electrostatic potential surface, which are important for understanding the molecule's reactivity and its interactions with biological targets.
-
Model reaction mechanisms: DFT has been used to study the hydrolysis of Metsulfuron-methyl, providing insights into its degradation pathways in the environment.[5][10]
Caption: A simplified workflow for the computational analysis of Metsulfuron-methyl's molecular structure.
Conclusion
The molecular structure analysis of Metsulfuron-methyl is a multi-faceted endeavor that relies on a synergistic combination of spectroscopic, chromatographic, and computational techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive understanding of the molecule's identity, structure, and behavior. For researchers and professionals in drug development and related fields, a thorough grasp of these analytical approaches is crucial for ensuring the quality, efficacy, and safety of this and other biologically active compounds. The continuous advancement of these analytical technologies will undoubtedly lead to even deeper insights into the intricate world of molecular structure.
References
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Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]
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DFT study on the hydrolysis of metsulfuron-methyl: A sulfonylurea herbicide. (2018). Journal of Theoretical and Computational Chemistry. Retrieved from [Link]
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Metsulfuron-methyl | C14H15N5O6S | CID 52999. (n.d.). PubChem. Retrieved from [Link]
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DFT study on the hydrolysis of metsulfuron-methyl: A sulfonylurea herbicide. (2018). World Scientific. Retrieved from [Link]
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Simultaneous Determination of Metsulfuron-Methyl, Chlorsulfuron and Bensulfuron-methyl in Various Formulations of Sulfonylurea Herbicides by HPLC-UV Detection. (2006). Taylor & Francis Online. Retrieved from [Link]
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metsulfuron - methyl 441. (n.d.). Cipac.org. Retrieved from [Link]
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Typical fragmentations for MTSM as obtained by LC-MS/ MS (ESI and ESI). (n.d.). ResearchGate. Retrieved from [Link]
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Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. (n.d.). EPA. Retrieved from [Link]
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Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. (1999). PubMed. Retrieved from [Link]
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Determination of metsulfuron-methyl residues in elephant grass by using (LC/ESI). (n.d.). Embrapa. Retrieved from [Link]
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